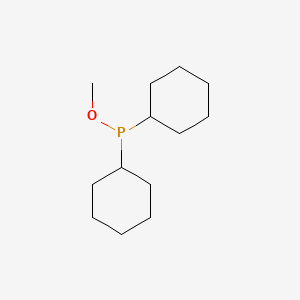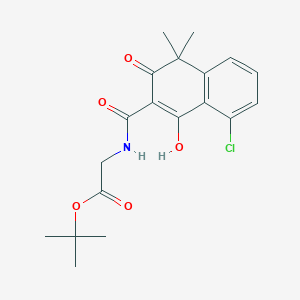
Anthracene, 9,10-dihydro-9,10-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 9,10-dihydro-9,10-dimethyl- is an organic compound with the molecular formula C16H16. It is a derivative of anthracene, characterized by the addition of two methyl groups at the 9 and 10 positions, which results in the saturation of the central ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-dihydro-9,10-dimethyl- typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethylanthracene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . Another approach involves the reduction of 9,10-dimethylanthracene using lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of Anthracene, 9,10-dihydro-9,10-dimethyl- may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
Types of Reactions:
Oxidation: Anthracene, 9,10-dihydro-9,10-dimethyl- can undergo oxidative aromatization to form 9,10-dimethylanthracene.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Lithium aluminum hydride (LiAlH4), diborane (B2H6), tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 9,10-Dimethylanthracene.
Reduction: Various hydrogenated derivatives.
Substitution: Functionalized anthracene derivatives .
科学研究应用
作用机制
The mechanism of action of Anthracene, 9,10-dihydro-9,10-dimethyl- involves its ability to undergo various chemical transformations. For example, during oxidation, the compound interacts with molecular oxygen, leading to the formation of reactive intermediates that facilitate the conversion to 9,10-dimethylanthracene . In reduction reactions, the compound accepts hydrogen atoms from reducing agents, resulting in the formation of hydrogenated products . These reactions are mediated by the compound’s molecular structure, which allows for the stabilization of transition states and intermediates .
相似化合物的比较
9,10-Dimethylanthracene: A closely related compound with similar chemical properties but lacks the hydrogenation at the central ring.
9,10-Diphenylanthracene: Another derivative of anthracene with phenyl groups at the 9 and 10 positions, known for its use in photophysical studies.
9,10-Dihydroanthracene: The parent compound without the methyl groups, used as a hydrogen donor in various chemical reactions.
Uniqueness: Anthracene, 9,10-dihydro-9,10-dimethyl- is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical reactivity and stability. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
属性
CAS 编号 |
13417-34-0 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
9,10-dimethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-12H,1-2H3 |
InChI 键 |
XUVAABLZZNALPU-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC=C2C(C3=CC=CC=C13)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8649760.png)
![t-Butyl [(4-bromophenyl)thio]acetate](/img/structure/B8649765.png)


![1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B8649800.png)







